2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a complex organic compound that features a unique structure combining a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various alkyl or aryl groups to the phenol ring .
Scientific Research Applications
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine structure but differs in the position of the chlorine atom.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in the additional heterocyclic structure.
Uniqueness
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is unique due to its specific combination of a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
918340-60-0 |
---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-5-(1H-pyrrolo[2,3-c]pyridin-7-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-10-2-1-9(7-11(10)18)17-13-12-8(3-5-15-12)4-6-16-13/h1-7,15,18H,(H,16,17) |
InChI Key |
RAJGHNIRRDWDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2NC=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.